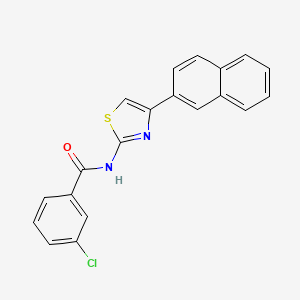
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is likely a synthetic organic compound. It contains a benzamide group, a thiazole ring, and a naphthalene ring, which are common structures in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through coupling reactions . For instance, 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound likely undergoes typical organic reactions. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The thiazole ring might participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
The synthesis and characterization of related compounds have shown potential in anticancer applications. For instance, derivatives of naphthalene linked with benzimidazole and oxadiazole have been evaluated for their anticancer efficacy. These compounds were synthesized through various steps starting from o-phenylenediamine and naphthalene-acetic acid derivatives. The in vitro anticancer evaluation carried out on various cell lines indicated significant activity against breast cancer cells, showcasing the potential of naphthalene derivatives in cancer treatment (Salahuddin et al., 2014).
Antimicrobial and Anti-Proliferative Activities
A series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. The findings revealed that some synthesized compounds displayed interesting biological properties, with specific derivatives showing promising anti-proliferative agents against HCT-116 cancer cells due to notable inhibitory effects (E. Mansour et al., 2020).
Green Synthesis and Biological Activity
The green synthesis of novel azo-linked 2-phenyl benzimidazoles using ionic liquids demonstrates an environmentally friendly approach to synthesizing benzimidazole nuclei and its derivatives. This method supports structural diversity and various substitutions, providing a new pathway for synthesizing compounds with potential biological activities (M. Nikpassand & Dornaz Pirdelzendeh, 2016).
Synthesis and Characterization for Photophysical Properties
The study on ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol highlights the photophysical behavior of synthesized compounds. This research emphasizes the fluorescence sensitivity to micro-environments, showcasing the potential for applications in material science and sensor development. The experimental and computational analyses reveal the compound's dual emission in non-polar solvents, attributed to Excited State Intramolecular Proton Transfer (ESIPT), indicating its applicability in developing fluorescence-based sensors (K. Phatangare et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOVSVWMJBGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

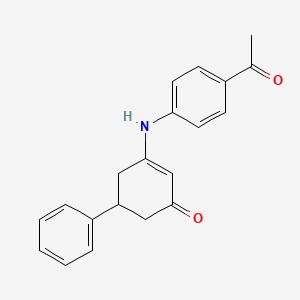
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2654802.png)
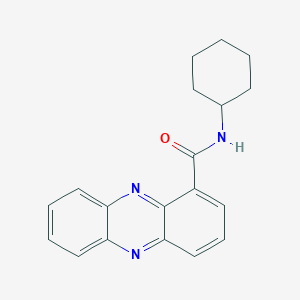
![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)
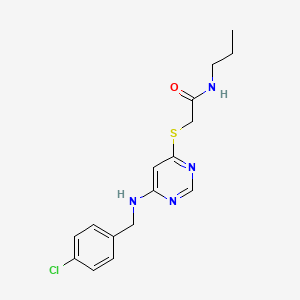
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)
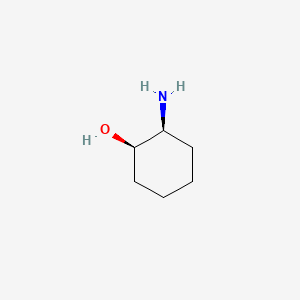
![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)
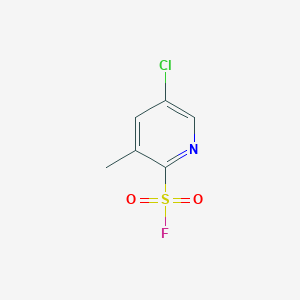

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)